molecular formula C7H5N3 B183377 Pyrido[3,4-b]pyrazine CAS No. 254-86-4

Pyrido[3,4-b]pyrazine

Cat. No. B183377
CAS RN: 254-86-4
M. Wt: 131.13 g/mol
InChI Key: TYLGVQVJCVFREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07994169B2

Procedure details

2.00 g (18.33 mmol) of 3,4-diaminopyridine were added to a solution of 2.82 ml of glyoxal (40 wt. % in water, ρ=1.265 g/ml, 62.48 mmol) in 30 ml of ethanol. The reaction mixture was maintained at an oil bath temperature of 70° C. for 5 hours and after cooling to room temperature the solvent was distilled off on a rotary evaporator. The crude product was purified by flash chromatography (EtOAc/isohexane, 9:1). This gave 2.35 g (17.96 mmol, 98%) of a white powder. Rf=0.27 (isohexane/EtOAc, 1:9). 1H NMR (200 MHz, CDCl3): δ=7.94 (dd, 3J=5.8 Hz, 4J=0.6 Hz, 1H, H-7), 8.83 (d, 3J=5.8 Hz, 1H, H-8), 8.96 (d, 3J=1.6 Hz, 1H, H-3), 9.02 (d, 3J=1.6 Hz, 1H, H-2), 9.56 (d, 4J=0.6 Hz, 1H, H-5) ppm. 13C NMR (100 MHz, CDCl3): δ=121.6 (CH, C-7), 138.0 (Cq), 145.3 (Cq), 147.3 (C—H, C-8), 146.5 (C—H, C-3), 149.2 (CH, C-2), 154.8 (C—H, C-5) ppm. GC-MS (EI): RT 5.45 min, m/e (%): 132 (8), 131 (M+, 100), 104 (25), 77 (13), 50 (10) IR (KBr): ν=3435 (vs), 3092 (w), 3023 (m), 1969 (w), 1758 (w), 1631 (w), 1598 (vs), 1562 (m), 1536 (w), 1488 (s), 1436 (vs), 1416 (m), 1381 (m), 1351 (w), 1290 (w), 1279 (m), 1212 (m), 1201 (m), 1148 (w), 1033 (s), 1014 (s), 972 (w), 959 (vs), 931 (m), 881 (vs), 838 (m), 824 (s), 773 (w), 651 (s), 623 (m), 546 (w), 524 (w), 457 (s) cm1.
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
2 g
Type
reactant
Reaction Step Eleven
Quantity
2.82 mL
Type
reactant
Reaction Step Eleven
Quantity
30 mL
Type
solvent
Reaction Step Eleven
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
white powder
Quantity
2.35 g
Type
reactant
Reaction Step 22
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Name
isohexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
[Compound]
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
[Compound]
Name
( 13 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH2:8].[CH:9]([CH:11]=O)=O.CCCC(C)C.CCOC(C)=O.[K+].[Br-]>C(O)C>[N:8]1[CH:11]=[CH:9][N:1]=[C:2]2[CH:3]=[N:4][CH:5]=[CH:6][C:7]=12 |f:2.3,4.5|

Inputs

Step One
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=NC=CC1N
Name
Quantity
2.82 mL
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Twelve
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
white powder
Quantity
2.35 g
Type
reactant
Smiles
Step 23
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 26
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 27
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 28
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 29
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 30
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 31
Name
isohexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC(C)C.CCOC(=O)C
Step 32
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 33
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 34
Name
( 13 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 35
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 36
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling to room temperature the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled off on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (EtOAc/isohexane, 9:1)
CUSTOM
Type
CUSTOM
Details
RT 5.45 min, m/e (%)
Duration
5.45 min

Outcomes

Product
Name
Type
Smiles
N1=C2C(=NC=C1)C=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.